1-Isopropyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-Isopropyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in alkylation reactions under basic conditions, forming alkylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl bromides in the presence of a base like sodium hydride or potassium carbonate are common reagents.
Major Products:
Oxidation: 1-Isopropyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Isopropyl-1H-pyrrole-2-methanol.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
1-Isopropyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In general, its effects are mediated through interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrrole-2-carbaldehyde
- 1-Ethyl-1H-pyrrole-2-carbaldehyde
- 1-Propyl-1H-pyrrole-2-carbaldehyde
Uniqueness: 1-Isopropyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to other alkyl-substituted pyrrole derivatives. This structural feature can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .
Properties
IUPAC Name |
1-propan-2-ylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(2)9-5-3-4-8(9)6-10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQYIUGOKYHBSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390078 |
Source
|
Record name | 1-Isopropyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23373-77-5 |
Source
|
Record name | 1-Isopropyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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